1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazoloquinazoline core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxy and sulfanyl groups via nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents to attach the benzodiazole moiety to the triazoloquinazoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: Investigation of its effects on enzyme activity and cellular pathways.
Chemical Biology: Use as a probe to study biological processes and molecular interactions.
Pharmaceutical Development: Exploration of its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazoloquinazoline core is known to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal activities.
Quinazoline Derivatives: Used in the treatment of cancer and other diseases.
Benzodiazole Derivatives: Commonly used as anxiolytics and sedatives.
Uniqueness
1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of the triazoloquinazoline core with the benzodiazole moiety, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O3S/c1-18-30-22-10-5-6-11-24(22)34(18)13-12-27-32-28-21-15-25(37-3)26(38-4)16-23(21)31-29(35(28)33-27)39-17-19-8-7-9-20(14-19)36-2/h5-11,14-16H,12-13,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYMAKADMNMNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC(=CC=C6)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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